7-Nitro-pyrido[1,2-a]pyrimidin-4-one

Chemical Reactivity Regioselectivity Synthetic Intermediate

Researchers designing kinase inhibitors and antimicrobial agents require building blocks with defined regiochemistry. Unsubstituted pyrido[1,2-a]pyrimidin-4-one scaffolds cannot replicate the electron-withdrawing character of the 7-nitro group needed for selective reduction and directed functionalization. • Selective reduction to 7-amino analog (CAS 1780138-64-8) for amide bond formation • Regioselective ring-opening at the 9a-position for 2-alkylaminopyridine derivatives • ≥95% purity ensures reproducible outcomes in tandem cyclization and library synthesis

Molecular Formula C8H5N3O3
Molecular Weight 191.14 g/mol
CAS No. 517895-72-6
Cat. No. B1648330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitro-pyrido[1,2-a]pyrimidin-4-one
CAS517895-72-6
Molecular FormulaC8H5N3O3
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=O)N2C=C1[N+](=O)[O-]
InChIInChI=1S/C8H5N3O3/c12-8-3-4-9-7-2-1-6(11(13)14)5-10(7)8/h1-5H
InChIKeyUKEOGGMUOLVIJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitro-pyrido[1,2-a]pyrimidin-4-one (CAS 517895-72-6): Chemical Identity and Core Structural Features for Procurement


7-Nitro-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound consisting of a fused pyridine and pyrimidinone ring system with a nitro group at the 7-position . It has the molecular formula C8H5N3O3 and a molecular weight of 191.14 g/mol . This compound is primarily utilized as a research chemical and a synthetic building block for the preparation of more complex, potentially bioactive molecules, including kinase inhibitors and antimicrobial agents [1]. Its defined structure and commercial availability in high purity (typically ≥95%) make it a reliable starting material for diverse chemical synthesis and medicinal chemistry applications .

Why Substituting 7-Nitro-pyrido[1,2-a]pyrimidin-4-one with Other Pyridopyrimidinones is Not Chemically Equivalent


Substitution with an alternative pyrido[1,2-a]pyrimidin-4-one scaffold is not chemically equivalent due to the unique electronic and steric influence of the 7-nitro substituent. This electron-withdrawing group fundamentally alters the compound's reactivity profile, particularly its ability to participate in nucleophilic aromatic substitution and its susceptibility to reductive transformations to yield 7-amino derivatives [1]. Furthermore, the specific regiochemistry of the nitro group at the 7-position dictates the site of further functionalization and the regioselectivity of reactions such as ring-opening or alkylation [2]. An unsubstituted or differently substituted analog would not provide the same synthetic handle for downstream derivatization, potentially leading to different reaction yields, product purity, or the inability to access a desired target molecule. Consequently, for applications requiring a specific 7-substituted core, this compound is a non-interchangeable and essential building block.

Quantitative Differentiation of 7-Nitro-pyrido[1,2-a]pyrimidin-4-one: A Comparative Evidence Guide for Procurement


Synthetic Utility: Regioselective Reactivity of the 1-Methyl-7-nitro Derivative

The 7-nitro substituent significantly alters the regioselectivity of nucleophilic attack. In the quaternary salt of the 1-methyl-7-nitro derivative, nucleophilic attack by ammonia occurs at the 9a-position, leading to ring-opening of the pyrimidine ring. In contrast, the parent 4-oxopyrido[1,2-a]pyrimidine system without the 7-nitro group undergoes attack at the 4-position [1]. This fundamental difference in chemical reactivity makes the 7-nitro-substituted core a distinct synthetic intermediate for accessing specific ring-opened products.

Chemical Reactivity Regioselectivity Synthetic Intermediate

Synthetic Utility: Tandem Cyclization to Access 3-Carboxylate Derivatives

The 7-nitro-pyrido[1,2-a]pyrimidin-4-one scaffold can be efficiently synthesized via a tandem ring-opening/cyclization reaction using trans-2-aryl-3-nitrocyclopropane-1,1-dicarboxylates and 2-aminopyridines. This method yields pyrido[1,2-a]pyrimidin-4-one derivatives with a carboxylate group at the C-3 position in yields ranging from 62% to 90% [1]. While this is a method for synthesizing derivatives of the core scaffold, it highlights a specific and high-yielding route to functionalized analogs, a key advantage for designing libraries of related compounds.

Organic Synthesis Cycloaddition Heterocyclic Chemistry

Commercial Availability and Purity Profile

7-Nitro-pyrido[1,2-a]pyrimidin-4-one is commercially available from multiple reputable suppliers, ensuring reliable procurement. The standard minimum purity specification is ≥95% . This high level of purity is crucial for its use as a building block in multi-step syntheses, as it minimizes the risk of side reactions and simplifies purification. While this is not a differentiating factor against a specific analog, it is a critical benchmark for procurement decisions when compared to custom-synthesized or lower-purity alternatives.

Procurement Quality Control Building Block

Recommended Application Scenarios for 7-Nitro-pyrido[1,2-a]pyrimidin-4-one Based on Product Evidence


Synthesis of 7-Amino-pyrido[1,2-a]pyrimidin-4-one Analogs via Reduction

This compound is an ideal precursor for synthesizing the corresponding 7-amino analog (CAS 1780138-64-8). The nitro group provides a well-defined handle for selective reduction, enabling the generation of a primary amine for further functionalization, such as amide bond formation or diazotization [1]. This application leverages the unique reactivity conferred by the 7-nitro group.

Regioselective Ring-Opening for Pyridine Derivative Synthesis

As demonstrated by the regioselective ring-opening of its quaternary salt with ammonia, this compound serves as a precursor to specific 2-alkylaminopyridine derivatives [2]. The 7-nitro group is critical for directing this reaction to the 9a-position, providing access to a product profile distinct from that obtained with the non-nitrated core scaffold.

Construction of Diversified Pyridopyrimidinone Libraries

The robust and high-yielding tandem cyclization methodology provides a strategic advantage for creating diverse libraries of 3-carboxylate-substituted pyrido[1,2-a]pyrimidin-4-one derivatives [3]. This is particularly valuable in medicinal chemistry programs exploring this chemical space for novel biological targets, including kinases and other enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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